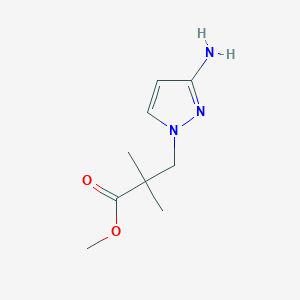

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Beschreibung

Methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate is a pyrazole-derived ester compound characterized by a 3-amino-substituted pyrazole ring linked to a dimethylpropanoate moiety via a methylene bridge. While direct data on its synthesis or applications are sparse in the provided evidence, structurally analogous compounds (e.g., bromo- or methyl-substituted pyrazole esters) suggest its relevance in medicinal chemistry and agrochemical research .

Eigenschaften

Molekularformel |

C9H15N3O2 |

|---|---|

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

methyl 3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11) |

InChI-Schlüssel |

LAKVGNUJWNYEGT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN1C=CC(=N1)N)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate generally follows a multi-step approach:

Step 1: Preparation of the 2,2-dimethylpropanoate ester backbone

This involves synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate derivatives, often starting from appropriate aldehydes or ketones and trimethylsilyl ketene acetals under mild conditions (e.g., in DMF with pyridine-N-oxide and LiCl as catalysts) to yield the ester intermediate in moderate to good yields (~69%).Step 2: Introduction of the pyrazole ring

The pyrazole moiety can be introduced by nucleophilic substitution or coupling reactions involving pyrazole derivatives or pyrazole ring formation on the ester backbone. The 3-amino substitution on the pyrazole ring suggests that the amino group is either introduced during pyrazole ring formation or by subsequent functional group transformation.Step 3: Functional group transformations and coupling

The ester carbonyl group can be activated for coupling with nitrogen nucleophiles (such as amino-pyrazoles) using carbodiimide coupling agents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or azide coupling methods to form amide or related bonds. This is a common approach for attaching amines or amino acid esters to the ester or acid derivatives of 2,2-dimethylpropanoate.

Key Preparation Methods and Reaction Conditions

Detailed Example: Coupling via Azide Intermediate

Formation of Hydrazide Intermediate

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is refluxed with hydrazine hydrate in ethanol for 4–9 hours to yield the hydrazide derivative.Conversion to Azide

The hydrazide is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0 °C for 1 hour to generate the azide intermediate in situ.Coupling with Amines

The azide solution is reacted with various primary or secondary amines (e.g., propyl amine, benzyl amine, piperidine) in ethyl acetate at low temperature followed by room temperature stirring for 12 hours to yield N-alkylated derivatives.Purification

The product is washed with acid, base, and water, dried over sodium sulfate, and recrystallized from ethyl acetate/petroleum ether to afford pure compounds.

Alternative Coupling via Carbodiimide Activation

The carboxylic acid form of the ester (obtained by hydrolysis with KOH in 50% aqueous alcohol at 78 °C for 6 h) is activated by DCC and NHS in acetonitrile at 0 °C to room temperature.

Amines or amino acid ester hydrochlorides are added along with triethylamine, and the reaction proceeds for 12 hours to form the corresponding amide or peptide bond.

Summary Table of Preparation Methods

Research Findings and Notes

The ester backbone with 2,2-dimethyl substitution provides steric hindrance, influencing reactivity and selectivity during coupling reactions.

Pyrazole ring introduction typically requires formation of the heterocycle prior to or after ester backbone synthesis, depending on synthetic route.

The amino substitution on the pyrazole ring (3-amino-1H-pyrazol-1-yl) is significant for biological activity and is introduced via nucleophilic substitution or ring modification strategies.

Coupling methods using DCC/NHS and azide intermediates are well-established in peptide synthesis and provide versatile routes for attaching amino-containing heterocycles to ester or acid moieties.

Reaction monitoring is commonly done by NMR spectroscopy (^1H and ^13C NMR), confirming structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrazole ring and the amino group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Hydrogen Bonding: The 3-amino group in the target compound enables strong hydrogen-bond donor/acceptor interactions, critical for crystal packing (as per Etter’s graph-set analysis) and solubility in polar solvents . In contrast, bromo or methyl substituents (e.g., in and ) reduce hydrogen-bonding capacity, favoring hydrophobic interactions.

- Lipophilicity : Ethyl esters (e.g., ) generally exhibit higher logP values than methyl esters, affecting membrane permeability and bioavailability.

Biologische Aktivität

Methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 169.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant free radical scavenging activity. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in various cell lines, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines in macrophages. This inhibition could be linked to the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Scavenging Free Radicals : The presence of the pyrazole moiety allows for effective interaction with free radicals, thereby neutralizing them and reducing cellular damage.

- Modulation of Signaling Pathways : This compound may modulate key signaling pathways involved in inflammation and cell survival.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant effects of various pyrazole derivatives, this compound exhibited significant inhibition of lipid peroxidation in rat liver homogenates. The IC50 value was determined to be approximately 25 µM, indicating a potent antioxidant effect compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a significant reduction in paw swelling after 4 hours post-administration, with an efficacy comparable to indomethacin (a standard anti-inflammatory drug) at a dosage of 10 mg/kg .

Summary Table of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : and NMR are essential for confirming regiochemistry of the pyrazole ring and ester groups. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while methyl esters appear at δ 3.6–3.8 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed [M+H]) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen bonding, critical for confirming 3-amino substitution on the pyrazole .

How can regioselectivity challenges during pyrazole substitution be addressed?

Advanced

Regioselectivity in pyrazole synthesis is influenced by:

- Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct substitution to specific positions. For example, 3-amino groups stabilize intermediates via resonance .

- Protecting Groups : Benzyloxycarbonyl (Cbz) groups on amino functionalities prevent unwanted side reactions during coupling steps .

- Reaction Monitoring : TLC or HPLC every 30 seconds ensures intermediates are isolated before undesired regiomers form .

What computational approaches predict the compound’s reactivity or binding properties?

Q. Advanced

- DFT Calculations : Model transition states to predict regioselectivity in aza-Michael additions .

- Molecular Docking : Used to assess interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .

- Crystallographic Software : SHELXL refines X-ray data to validate computational models of molecular conformation .

How does steric hindrance from the 2,2-dimethylpropanoate group influence conformation?

Advanced

The geminal dimethyl groups restrict rotation around the ester carbonyl, favoring planar conformations that enhance stability. This is confirmed via:

- X-ray Data : Bond angles and torsional strain analysis using SHELX .

- NMR NOE Experiments : Detect spatial proximity between methyl groups and pyrazole protons .

What strategies mitigate decomposition during storage or reaction conditions?

Q. Advanced

- Low-Temperature Storage : Prevents hydrolysis of the ester group.

- Inert Atmosphere : Argon/N minimizes oxidation of the 3-amino group .

- Stability Studies : HPLC monitors degradation products under varying pH/temperature .

How is the compound’s bioactivity evaluated in structure-activity relationship (SAR) studies?

Q. Advanced

- Functional Assays : Test inhibition of kinases or receptors where pyrazole motifs are common (e.g., imidazole kinase assays) .

- Metabolic Stability : LC-MS tracks metabolite formation in microsomal preparations .

- SAR Modifications : Vary substituents on the pyrazole (e.g., methyl vs. phenyl) to correlate activity with steric/electronic profiles .

What catalytic systems optimize key reactions (e.g., esterification or amination)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.